1-Chloro-4-ethoxybutane CAS number and properties
1-Chloro-4-ethoxybutane CAS number and properties
The following technical guide details the properties, synthesis, and application of 1-Chloro-4-ethoxybutane (CAS 36865-43-7). This monograph is designed for research scientists and process chemists requiring high-fidelity data for experimental design.
Functional Class: Haloalkyl Ether / Bifunctional C4 Linker CAS Registry Number: 36865-43-7[1][2]
Executive Summary
1-Chloro-4-ethoxybutane (4-Chlorobutyl ethyl ether) is a bifunctional organic intermediate characterized by a four-carbon alkyl chain terminated by a reactive primary chloride and a stable ethoxy ether group.[2][3][4] It serves as a critical building block in medicinal chemistry for introducing the 4-ethoxybutyl motif—a moiety often utilized to modulate lipophilicity (LogP) and solubility profiles in active pharmaceutical ingredients (APIs). Unlike simple alkyl halides, the ether oxygen provides a hydrogen-bond acceptor site, influencing the pharmacokinetics of the target molecule.
Chemical Identity & Physicochemical Properties[3][5][6]
Nomenclature & Identification
| Parameter | Value |
| IUPAC Name | 1-Chloro-4-ethoxybutane |
| Common Synonyms | 4-Chlorobutyl ethyl ether; Butane, 1-chloro-4-ethoxy- |
| CAS Number | 36865-43-7 |
| Molecular Formula | C₆H₁₃ClO |
| Molecular Weight | 136.62 g/mol |
| SMILES | CCOCCCCCl |
| InChI Key | IXRDURXALZYREB-UHFFFAOYSA-N |
Physical Properties
Note: Values represent experimental data where available; otherwise, consensus predicted values are cited for research guidance.
| Property | Value | Condition / Note |
| Boiling Point | 157.6 ± 23.0 °C | @ 760 mmHg (Predicted) |
| Density | 0.9 ± 0.1 g/cm³ | Liquid @ 20 °C |
| Flash Point | 57.6 ± 17.9 °C | Flammable Liquid |
| Refractive Index | 1.416 | Predicted |
| LogP (Octanol/Water) | 1.86 | Lipophilic |
| Solubility | Miscible in DCM, THF, EtOH | Immiscible in Water |
Synthetic Pathways & Methodology
For high-purity research applications, the synthesis of 1-chloro-4-ethoxybutane typically follows two primary routes. The choice depends on the starting material availability (THF vs. 4-ethoxybutanol).
Route A: Chlorination of 4-Ethoxybutanol (Lab Scale Preferred)
This route offers the highest specificity, minimizing the formation of bis-ether byproducts.
-
Precursor: 4-Ethoxybutanol (formed via acid-catalyzed ring opening of THF with ethanol).
-
Reagent: Thionyl Chloride (
) with Pyridine catalyst. -
Mechanism: Nucleophilic substitution (
) of the hydroxyl group by chloride via a chlorosulfite intermediate.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and
inlet. -
Charge: Add 4-ethoxybutanol (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM). Cool to 0°C.[5]
-
Addition: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. The exotherm must be controlled to <10°C.
-
Reflux: Warm to room temperature, then reflux for 2–3 hours to ensure complete conversion (
and gas evolution). -
Workup: Quench with ice water. Wash organic layer with sat.[5]
(to remove acid) and Brine. Dry over .[5] -
Purification: Fractional distillation under reduced pressure.
Route B: Direct Ring Opening of Tetrahydrofuran (Industrial)
Used for bulk synthesis, though it requires careful control to prevent polymerization or 1,4-dichlorobutane formation.
-
Reagents: Tetrahydrofuran (THF), Ethanol, Zinc Chloride (
) catalyst, gas. -
Mechanism: Acid-activated ether cleavage followed by nucleophilic attack by ethanol (minor) or chloride. Note: Direct ethoxylation is competing with chlorination; often THF is opened with EtOH/
first.
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis of 1-Chloro-4-ethoxybutane via THF ring opening and subsequent chlorination.
Reactivity Profile & Applications
Nucleophilic Substitution ( )
The primary utility of 1-chloro-4-ethoxybutane is as an alkylating agent. The terminal chloride is a moderate leaving group, suitable for reaction with strong nucleophiles.
-
N-Alkylation: Reacts with secondary amines (in the presence of
or ) to form tertiary amines. This is standard in synthesizing antihistamines or neuroactive ligands requiring a flexible ether tether. -
O-Alkylation: Reacts with phenols to form aryl-alkyl ethers.
Grignard Reagent Formation
The compound can form 4-ethoxybutylmagnesium chloride (
-
Conditions: Magnesium turnings in anhydrous THF, initiated with
or dibromoethane. -
Utility: This Grignard reagent acts as a nucleophilic carbon source to introduce the 4-ethoxybutyl chain into ketones, aldehydes, or esters.
Reactivity Flowchart
Figure 2: Primary reactivity modes including N-alkylation, O-alkylation, and Grignard formation.
Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks/open flames. Ground/bond container. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. Wash thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if exposed. |
| Storage | Moisture Sensitive.[3] | Store under inert gas ( |
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HCl generation upon combustion).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved from [Link][2][6]
Sources
- 1. 36865-43-7 CAS MSDS (1-Chloro-4-ethoxybutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Chloro-4-ethoxybutane|CAS 36865-43-7|C6H13ClO [benchchem.com]
- 3. wakschem.com [wakschem.com]
- 4. 4-chloro-butyl ether B_åå·¥ç¾ç§ [chembk.com]
- 5. 4-Chlorobutyl methyl ether synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Chloro-4-ethoxybutane | C6H13ClO | CID 520821 - PubChem [pubchem.ncbi.nlm.nih.gov]
